An In-depth Technical Guide to 4-Cyanofuran-2-carboxylic acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-Cyanofuran-2-carboxylic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanofuran-2-carboxylic acid, a substituted furan derivative, represents a molecule of significant interest in medicinal chemistry and materials science. The furan scaffold is a prevalent motif in a wide array of biologically active compounds and functional materials.[1][2] The strategic placement of a cyano group, a potent electron-withdrawing group and a versatile synthetic handle, alongside a carboxylic acid moiety, a key functional group for biological interactions and polymer synthesis, imparts unique electronic and chemical properties to the core furan ring.[3] This guide provides a comprehensive overview of the known and predicted chemical properties of 4-cyanofuran-2-carboxylic acid, offering insights into its synthesis, reactivity, and potential applications for researchers and professionals in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1369496-50-3 | [3] |
| Molecular Formula | C₆H₃NO₃ | [3] |
| Molecular Weight | 137.09 g/mol | [3] |
| IUPAC Name | 4-cyanofuran-2-carboxylic acid | [3] |
| Canonical SMILES | C1=C(OC=C1C#N)C(=O)O | [3] |
| XLogP3 (Computed) | 0.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 1 | [3] |
Note: The XLogP3 value suggests a moderate lipophilicity, a crucial parameter in drug design influencing membrane permeability and bioavailability. The presence of both hydrogen bond donors and acceptors indicates the potential for significant intermolecular interactions.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 4-cyanofuran-2-carboxylic acid are not widely published. However, based on the functional groups present, the following characteristic spectroscopic features can be predicted:
Infrared (IR) Spectroscopy
The IR spectrum of 4-cyanofuran-2-carboxylic acid is expected to exhibit several characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[4][5]
-
C≡N Stretch (Nitrile): A sharp, medium-to-strong intensity band around 2230 cm⁻¹, indicative of the conjugated nitrile group.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹. Conjugation with the furan ring would likely shift this band to the lower end of the range.[4][5]
-
C-O Stretch (Carboxylic Acid and Furan): Bands in the 1200-1300 cm⁻¹ region.
-
Furan Ring Vibrations: Characteristic absorptions for the furan ring are also expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is anticipated to show two signals corresponding to the two protons on the furan ring. The chemical shifts will be influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[5][6]
¹³C NMR: The carbon NMR spectrum will provide valuable structural information:
-
Carboxyl Carbon: A signal in the range of 165-185 ppm.[7][8]
-
Furan Ring Carbons: Four distinct signals for the furan ring carbons, with their chemical shifts influenced by the positions of the substituents. Carbons attached to the electron-withdrawing groups will be shifted downfield.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) at m/z 137. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCN, providing further confirmation of the structure.
Synthesis of 4-Cyanofuran-2-carboxylic acid
A definitive, optimized synthesis for 4-cyanofuran-2-carboxylic acid is not detailed in readily available literature. However, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of substituted furan-2-carboxylic acids. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of 4-Cyanofuran-2-carboxylic acid.
A potential forward synthesis could involve the following steps:
-
Esterification of Furan-2-carboxylic acid: Protection of the carboxylic acid group as a methyl or ethyl ester.
-
Bromination: Regioselective bromination of the furan ester at the 4-position.
-
Cyanation: Introduction of the cyano group via a nucleophilic substitution reaction, for example, using copper(I) cyanide (a Rosenmund-von Braun reaction).
-
Hydrolysis: Saponification of the ester to yield the final 4-cyanofuran-2-carboxylic acid.
An alternative approach could involve the Paal-Knorr furan synthesis, which is a powerful method for constructing the furan ring from 1,4-dicarbonyl compounds.[9]
Chemical Reactivity
The chemical reactivity of 4-cyanofuran-2-carboxylic acid is dictated by the interplay of the aromatic furan ring and its two electron-withdrawing substituents.
-
Acidity: The carboxylic acid proton is expected to be relatively acidic due to the electron-withdrawing nature of both the furan ring and the cyano group.
-
Electrophilic Aromatic Substitution: The furan ring is generally susceptible to electrophilic attack. However, the presence of two strong deactivating groups (cyano and carboxyl) will make electrophilic substitution reactions on the furan ring challenging.
-
Nucleophilic Attack on the Cyano Group: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.
-
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol.
-
Diels-Alder Reactions: While furan can act as a diene in Diels-Alder reactions, the electron-withdrawing substituents on 4-cyanofuran-2-carboxylic acid would likely decrease its reactivity in this regard.[10]
Potential Applications in Drug Discovery and Materials Science
While specific biological activities of 4-cyanofuran-2-carboxylic acid have not been reported, the furan scaffold is a key component in numerous pharmaceuticals.[1][2] Furan derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12]
The presence of the cyano and carboxylic acid groups offers several avenues for its application:
-
Scaffold for Medicinal Chemistry: The molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid can be used for amide bond formation, a common linkage in drug molecules, while the cyano group can be transformed into other functional groups.
-
Bioisostere: The furan ring can act as a bioisostere for other aromatic systems, such as a benzene ring, offering a different pharmacokinetic profile.
-
Monomer for Polymer Synthesis: The dicarofunctional nature of the molecule (after potential modification of the cyano group) makes it a candidate for the synthesis of novel polymers with unique properties. For instance, furan-2,5-dicarboxylic acid, a related compound, is a key monomer for the production of bio-based polymers.[13]
Experimental Protocols (Hypothetical)
Protocol 1: Esterification of the Carboxylic Acid
-
Suspend 4-cyanofuran-2-carboxylic acid (1.0 eq) in methanol (10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.
Caption: Workflow for the esterification of 4-cyanofuran-2-carboxylic acid.
Protocol 2: Amide Coupling
-
Dissolve 4-cyanofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
4-Cyanofuran-2-carboxylic acid is a molecule with significant potential, stemming from its unique combination of a furan core with cyano and carboxylic acid functionalities. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its predicted properties, plausible synthetic routes, and potential applications. Further experimental investigation into this compound is warranted to fully elucidate its chemical behavior and unlock its potential in the development of novel therapeutics and advanced materials.
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